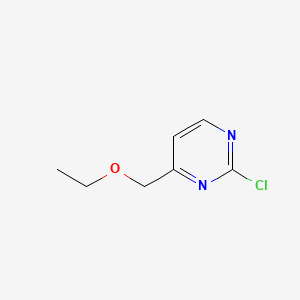
2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of biphenyl, featuring a hydroxyl group at the 2’ position, a methoxy group at the 4’ position, and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functional Group Introduction: The hydroxyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, hydroxylation can be achieved using reagents like hydrogen peroxide or hydroxyl radicals, while methoxylation can be performed using methanol in the presence of a catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenol derivative under basic conditions.
Industrial Production Methods: Industrial production of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. For instance:
Biological Activity: The hydroxyl and methoxy groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with positively charged amino acid residues.
Chemical Reactions: The functional groups on the biphenyl core can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2’-Hydroxybiphenyl-3-carboxylic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4’-Methoxybiphenyl-3-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall polarity.
Biphenyl-3-carboxylic acid: Lacks both the hydroxyl and methoxy groups, making it less functionalized and potentially less versatile in applications.
Uniqueness: 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is unique due to the presence of both hydroxyl and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a broader range of applications compared to its simpler analogs.
Properties
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIRAIBKNTZLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681815 |
Source


|
| Record name | 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-20-4 |
Source


|
| Record name | 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)







